N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-phenylmethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-16(29)28-19-9-7-18(8-10-19)22(30)24-11-12-25-23(31)20-13-21(27-15-26-20)32-14-17-5-3-2-4-6-17/h2-10,13,15H,11-12,14H2,1H3,(H,24,30)(H,25,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQWPMDRVYOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a pyrimidine derivative, such as 4-chloropyrimidine, which undergoes nucleophilic substitution to introduce the benzyloxy group.
Amide Bond Formation:
Ethyl Linker Addition: The ethyl linker is introduced via a nucleophilic substitution reaction, typically using ethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and minimizing the use of hazardous reagents.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group (if present) on the benzene ring can be reduced to an amine.
Substitution: The pyrimidine ring can undergo further substitution reactions, particularly at the 2 and 4 positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death. This effect has been observed in various cancer cell lines, including leukemia and breast cancer models.
- Case Study : A study involving derivatives of pyrimidine compounds showed significant cytotoxicity against K562 leukemia cells, with some derivatives displaying IC50 values as low as 14.0 μM . This suggests that modifications to the pyrimidine structure can enhance anticancer activity.
Antimicrobial Properties
This compound also demonstrates potential antimicrobial effects:
- Research Findings : Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal activities. For example, certain pyrimidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobials .
Enzyme Inhibition
Another area of application involves the inhibition of specific enzymes:
- Target Enzymes : The compound may act as an inhibitor for enzymes involved in cancer progression or microbial resistance mechanisms. This is particularly relevant in the design of targeted therapies aimed at overcoming drug resistance in pathogens or tumors.
Drug Development and Synthesis
The synthesis of this compound can be achieved through various chemical pathways:
- Synthetic Routes : Several synthetic strategies have been reported for similar compounds, often involving the formation of the pyrimidine ring followed by functionalization at key positions to enhance biological activity .
- Optimization : Researchers are continually optimizing these synthetic methods to improve yield and purity while reducing costs associated with drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- SAR Studies : Investigations into how different substituents affect biological activity can guide future modifications to enhance potency and selectivity against target cells or pathogens.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The benzyloxy and acetamidobenzamido groups facilitate binding to the active site of target enzymes, thereby blocking their activity. This inhibition can disrupt critical biological pathways, such as those involved in DNA replication and repair, leading to anti-cancer effects.
Comparison with Similar Compounds
Research Findings and Implications
- Thermodynamic Stability : Molecular dynamics simulations of similar compounds suggest that the benzyloxy group enhances π-π stacking in hydrophobic binding pockets, which could improve target affinity .
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-6-(benzyloxy)pyrimidine-4-carboxamide, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and insecticidal properties. This article explores the compound's biological activity, including its mechanism of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{24}N_{4}O_{3}
- Molecular Weight : 396.44 g/mol
The compound features a pyrimidine ring substituted with benzyloxy and carboxamide groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its role as a TNIK (Traf2- and Nck-interacting kinase) inhibitor . TNIK is involved in various signaling pathways that regulate cell proliferation and survival, making it a target for cancer therapies. Inhibition of TNIK can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Efficacy in Cancer Treatment
Recent studies have demonstrated the compound's effectiveness against several cancer cell lines. For instance:
- Case Study 1 : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.
- Case Study 2 : A study involving colorectal cancer cells indicated that the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death .
Insecticidal Activity
In addition to its anticancer properties, this compound exhibits notable insecticidal activity. It has been tested against various agricultural pests:
- Case Study 3 : The compound was evaluated for its efficacy against rice planthoppers (Nilaparvata lugens). Results indicated that it caused significant mortality rates comparable to established insecticides, with an LC50 value of approximately 0.5 mg/L .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:
- Substitutions on the pyrimidine ring can enhance potency.
- The presence of the benzyloxy group is critical for maintaining insecticidal properties while also contributing to anticancer activity.
Comparative Efficacy Table
| Compound | Biological Activity | IC50/LC50 Value |
|---|---|---|
| This compound | Anticancer (breast cancer) | 5–15 µM |
| Anticancer (colorectal cancer) | Induces apoptosis | |
| Insecticide (rice planthopper) | ~0.5 mg/L | |
| Buprofezin | Insecticide (rice planthopper) | 0.3–1 mg/L |
Chemical Reactions Analysis
Key Structural Features
The compound features a pyrimidine core substituted with:
-
A 6-benzyloxy group (introduced via nucleophilic aromatic substitution or alkylation).
-
A 4-carboxamide moiety linked to an ethyl chain, which is further connected to a 4-acetamidobenzamido group (likely synthesized through amidation and acetylation steps).
Formation of the Pyrimidine Core
The pyrimidine ring may be synthesized via nucleophilic aromatic substitution (S_NAr) reactions, as observed in similar pyrimidine derivatives . For example:
Alternatively, Boekelheide rearrangements of pyrimidine N-oxides could form the core, though this typically involves acetic anhydride and radical intermediates .
Amidation and Acetylation Steps
4-carboxamide synthesis may involve:
-
Thermal amidation using Cs₂CO₃ and DMF, as reported for pyrimidine derivatives .
-
Acetylation of the benzamido group using acetic anhydride, analogous to Boekelheide rearrangement conditions .
Reaction Conditions and Reagents
Purification and Solvent Selection
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Polar aprotic solvents (DMF, THF) are preferred for substitution and amidation reactions .
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Column chromatography is commonly employed to isolate intermediates and final products .
Research Findings and Optimization Strategies
-
Radical Intermediates : Boekelheide rearrangements may involve (pyrimidin-4-yl)methyl radicals, requiring controlled conditions to minimize side products .
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Base Selection : Cs₂CO₃ is favored for S_NAr reactions due to its mild basicity and compatibility with DMF .
-
Acid Catalysis : HCl or H₂SO₄ can promote amination but may lead to solvolysis byproducts .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis involves multi-step reactions, typically starting with the pyrimidine core. A common strategy includes coupling a pyrimidine-4-carboxylic acid derivative with a benzyl-protected alcohol, followed by introducing the acetamidobenzamido ethyl group via amide bond formation. For example, methyl pyrimidine derivatives (e.g., ) are synthesized using esterification and coupling agents like EDCI/HOBt. Key optimizations include:
- Temperature control : Reactions often proceed at 0–50°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (DMF, dichloromethane) enhance coupling efficiency.
- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .
Monitoring via TLC or HPLC ensures reaction completion, with yields improved by iterative solvent screening (e.g., isopropanol for intermediate crystallization) .
Q. Which spectroscopic and crystallographic methods are effective for structural characterization?
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzyloxy CH2 at δ 4.5–5.0 ppm) and confirms amide bond formation (C=O at ~168 ppm) .
- X-ray crystallography : Resolves dihedral angles between pyrimidine and aromatic rings (e.g., 12.8° in a fluorophenyl analog) and hydrogen-bonding networks critical for stability .
- HRMS : Validates molecular weight (e.g., [M+H]+ at 415.4 m/z) and detects impurities .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition assays : Kinase activity (e.g., Src/Abl) measured via ADP-Glo™ or radiometric assays, with IC50 values calculated using nonlinear regression .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., K562 leukemia) assess antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?
- Substituent variation : Replace benzyloxy with methoxy or halogens to assess lipophilicity impacts. Modify the ethylenediamine linker length to probe steric effects .
- Computational docking : Predict binding modes to targets (e.g., kinase ATP pockets) using AutoDock Vina. For example, linked sulfonamide derivatives to antimicrobial targets via hydrogen bonds .
- Data analysis : Compare IC50/MIC values across derivatives using ANOVA to identify statistically significant pharmacophores .
Q. What strategies resolve contradictions in biological data across assay platforms?
- Standardize protocols : Fix ATP concentrations in kinase assays (e.g., 10 µM) and limit DMSO to ≤0.1% to minimize solvent effects .
- Orthogonal validation : Confirm in vitro activity with SPR (binding affinity) or ITC (thermodynamic profiling). validated in vivo efficacy of a kinase inhibitor despite variable in vitro results .
- Stability testing : Use LC-MS to detect degradation products under assay conditions (e.g., pH 7.4 buffer) .
Q. How can computational methods elucidate the mechanism of action?
- Molecular dynamics simulations : Model binding persistence to targets (e.g., 100-ns simulations for kinase interactions) .
- Pharmacophore mapping : Identify critical interactions (e.g., pyrimidine N1 hydrogen bonding) using Schrödinger Phase .
- Transcriptomic profiling : RNA-seq of treated cells reveals pathways (e.g., apoptosis, DNA repair), validated via siRNA knockdown .
Q. What methodologies address low synthetic yields in scale-up?
- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., amide couplings) .
- Catalyst screening : Pd/C or Raney Ni for hydrogenolysis of benzyloxy groups (e.g., achieved 91% yield via catalytic hydrogenation) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression for real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
